molecular formula C9H7N3O2 B1309051 3-(4H-1,2,4-triazol-4-yl)benzoic acid CAS No. 335255-80-6

3-(4H-1,2,4-triazol-4-yl)benzoic acid

Cat. No.: B1309051
CAS No.: 335255-80-6
M. Wt: 189.17 g/mol
InChI Key: CFDCJKUCKNZXBW-UHFFFAOYSA-N
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Description

3-(4H-1,2,4-triazol-4-yl)benzoic acid is an organic compound that features a benzoic acid moiety linked to a 1,2,4-triazole ring.

Safety and Hazards

“3-(4H-1,2,4-triazol-4-yl)benzoic acid” is classified as a non-combustible solid . It’s important to note that Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

Future Directions

The future directions of “3-(4H-1,2,4-triazol-4-yl)benzoic acid” could involve its use in the synthesis of more selective and potent anticancer molecules . It could also be used in the research of 2d-Hybrid MOFs Linkers .

Biochemical Analysis

Biochemical Properties

3-(4H-1,2,4-triazol-4-yl)benzoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of metal-organic frameworks (MOFs). It acts as a linker molecule, facilitating the formation of these frameworks by binding to metal ions . The compound interacts with enzymes and proteins involved in the synthesis and stabilization of MOFs, although specific enzymes and proteins have not been extensively documented. The nature of these interactions typically involves coordination bonds between the triazole nitrogen atoms and metal ions, which stabilize the MOF structures .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been explored in several studies. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has demonstrated cytotoxic effects on cancer cell lines such as MCF-7 and HCT-116, with IC50 values indicating its potency . These effects are likely mediated through the induction of apoptosis and inhibition of cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, altering their activity. The compound’s triazole ring is known to form coordination bonds with metal ions, which can inhibit or activate enzymes involved in various biochemical pathways . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under standard storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained cytotoxic effects on cancer cells, suggesting its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and can effectively inhibit tumor growth . At higher doses, it may cause adverse effects, including toxicity to normal cells and tissues . These threshold effects highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized primarily through oxidation and conjugation reactions, which are catalyzed by enzymes such as cytochrome P450 . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight, which affect its ability to penetrate cell membranes and accumulate in specific tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the appropriate sites within the cell, enhancing its efficacy and specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4H-1,2,4-triazol-4-yl)benzoic acid typically involves the reaction of benzoic acid derivatives with triazole precursors. One common method includes the reaction of 4-aminobenzoic acid with sodium azide and triethyl orthoformate under acidic conditions to form the triazole ring . Another method involves the cyclization of appropriate hydrazine derivatives with carboxylic acids .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4H-1,2,4-triazol-4-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole N-oxides, while reduction can produce benzyl alcohol derivatives .

Mechanism of Action

The mechanism of action of 3-(4H-1,2,4-triazol-4-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. In anticancer research, it has been shown to induce apoptosis in cancer cells by interacting with cellular proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4H-1,2,4-triazol-4-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable coordination complexes and its potential anticancer activity set it apart from other similar compounds .

Properties

IUPAC Name

3-(1,2,4-triazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)7-2-1-3-8(4-7)12-5-10-11-6-12/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDCJKUCKNZXBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424478
Record name 3-(4H-1,2,4-triazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335255-80-6
Record name 3-(4H-1,2,4-triazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3-(4H-1,2,4-triazol-4-yl)benzoic acid contribute to the construction of metal-organic frameworks (MOFs)?

A: this compound, often denoted as Htba, functions as an organic ligand in the formation of MOFs. [, , ] The molecule possesses multiple coordination sites: the carboxylate group on the benzoic acid moiety and the nitrogen atoms within the triazole ring. This multidentate nature allows Htba to bridge and connect metal ions, leading to the creation of diverse and intricate MOF structures. The specific arrangement and connectivity of metal ions and Htba ligands dictate the overall architecture and properties of the resulting MOF.

Q2: What is the role of polyoxometalates (POMs) in the catalytic activity of MOFs containing this compound?

A: Research has demonstrated the successful incorporation of Keggin-type POMs, such as [PMo12O40]3- and [PW12O40]3-, into MOFs constructed with this compound and various metal ions like copper or silver. [, ] These POMs are not merely structural components; they actively contribute to the catalytic activity of these hybrid MOFs. POMs are known for their inherent catalytic properties, acting as electron reservoirs and facilitating redox reactions. Within the MOF framework, POMs function as active sites, enabling the catalysis of specific organic reactions.

Q3: What are the advantages of using MOFs incorporating this compound as heterogeneous catalysts?

A3: MOFs constructed with this compound and incorporating catalytically active components like POMs offer several advantages as heterogeneous catalysts:

  • High Stability: MOFs inherently possess high stability, particularly in polar solvents, surpassing the stability of many traditional homogeneous catalysts. [, ]
  • Reusability: Their heterogeneous nature facilitates easy separation from the reaction mixture, allowing for catalyst recovery and reuse over multiple cycles. Studies have shown the retention of catalytic activity even after several reaction runs. [, ]

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